molecular formula C18H18F3NO4S B2971181 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 1797698-25-9

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No. B2971181
CAS RN: 1797698-25-9
M. Wt: 401.4
InChI Key: PQTCKBLRMYRCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C18H18F3NO4S and its molecular weight is 401.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound and related derivatives are involved in the synthesis of furans and cyclopentenones, indicating their utility in constructing complex heterocyclic systems. This application is significant for creating compounds with potential pharmacological activities (Watterson et al., 2003).
  • Research has demonstrated the use of similar compounds in the preparation of 2,4-disubstituted furan derivatives, showcasing their versatility in generating furan-based molecules with varying substituents (Haines et al., 2011).
  • Azetidin-2-ones, sharing a structural motif with the target compound, have been explored for their antimitotic properties, suggesting potential applications in cancer research. The structural variations on the azetidin-2-one core affect biological activity, highlighting the importance of such compounds in medicinal chemistry (Twamley et al., 2020).

Advanced Materials and Methodologies

  • The compound's furan and azetidinone components are integral in developing new synthetic methodologies, such as highly stereocontrolled access to trifluoro-epoxy compounds, which have applications in material science and synthesis of biologically active molecules (Shimizu et al., 1996).
  • Research on the transformation of furanone derivatives into oxazinone and pyrimidinone heterocycles has been conducted, showing the potential for creating diverse heterocyclic compounds from furan-based starting materials, which could be relevant for pharmaceutical development (Hashem et al., 2017).

Antimicrobial Activity

  • The antimicrobial activity of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives has been evaluated, indicating the potential for developing new antimicrobial agents from compounds with azetidin-2-one structures. This research underscores the importance of such compounds in the search for new treatments against resistant microbial strains (Shah et al., 2014).

properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4S/c19-18(20,21)14-6-3-13(4-7-14)5-8-17(23)22-10-16(11-22)27(24,25)12-15-2-1-9-26-15/h1-4,6-7,9,16H,5,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTCKBLRMYRCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

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